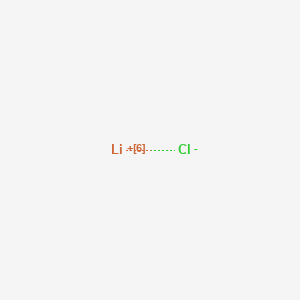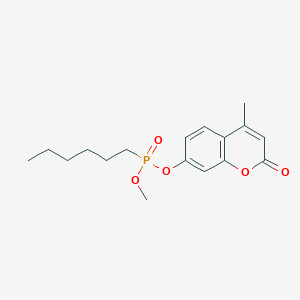
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a phosphonate group attached to the coumarin moiety, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl, which can be obtained through the cyclization of appropriate precursors under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, separation, and purification.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl, leading to different coumarin derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce hydroxylated coumarins.
Wissenschaftliche Forschungsanwendungen
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Biological Studies: It can be used in studies to understand the biological activities of coumarin derivatives and their interactions with biological targets.
Material Science: The compound’s unique structure may be useful in the development of new materials with specific properties, such as photoactive materials.
Wirkmechanismus
The mechanism of action of Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate is not fully understood, but it is likely to involve interactions with specific molecular targets. The coumarin moiety may interact with enzymes or receptors, while the phosphonate group could influence the compound’s binding affinity and specificity. Further studies are needed to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Ethyl 7-hydroxy-4-coumarinacetate
Uniqueness
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate is unique due to the presence of the hexylphosphonate group, which is not commonly found in other coumarin derivatives. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H23O5P |
|---|---|
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
7-[hexyl(methoxy)phosphoryl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H23O5P/c1-4-5-6-7-10-23(19,20-3)22-14-8-9-15-13(2)11-17(18)21-16(15)12-14/h8-9,11-12H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
UDTZADITECBVLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCP(=O)(OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol;hydrochloride](/img/structure/B15088616.png)
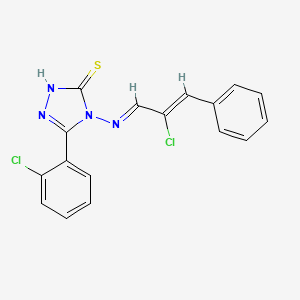

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)
![[1-(Diphenylphosphino)ethyl]ferrocene](/img/structure/B15088647.png)

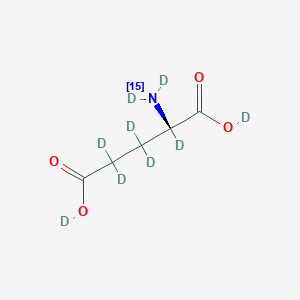

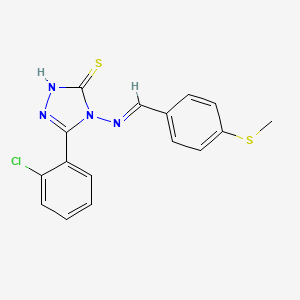
![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)
![(3a,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide](/img/structure/B15088678.png)

